(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol
Description
Contextualization of Chiral 1-Arylethanols in Advanced Synthetic Strategies
Chiral 1-arylethanols are a fundamentally important class of molecules in organic chemistry. Their stereocenter, a hydroxyl-bearing carbon atom attached to an aromatic ring, makes them valuable chiral building blocks for the synthesis of more complex, enantiomerically pure compounds. encyclopedia.pubresearchgate.net Chirality is a critical factor in the efficacy and safety of many pharmaceutical products, making the production of single-enantiomer drugs and intermediates increasingly important. nih.govnih.gov
The synthesis of these chiral alcohols is a major focus of asymmetric synthesis. encyclopedia.pub Key strategies include:
Asymmetric Reduction of Prochiral Ketones: This is one of the most direct and efficient methods, employing chiral catalysts or biocatalysts to reduce a ketone (like 1-[4-(1H-imidazol-1-yl)phenyl]ethanone) to a specific enantiomer of the alcohol. encyclopedia.pubnih.gov
Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of the alcohol, allowing the other enantiomer to be isolated. wikipedia.org
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature to synthesize the desired target molecule. wikipedia.org
The development of efficient and highly selective methods for producing chiral alcohols remains an active area of research, driven by their role as key intermediates in the pharmaceutical and fine chemical industries. nih.gov
Significance of Imidazole (B134444) Moieties in Heterocyclic Chemistry and Their Chemical Versatility
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nbinno.com This structure imparts a unique combination of chemical properties that make it a cornerstone of heterocyclic chemistry. nbinno.comsemanticscholar.org Imidazole is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.gov
Key characteristics of the imidazole moiety include:
Aromaticity: The planar ring contains six π-electrons, fulfilling Hückel's rule for aromaticity. This leads to exceptional stability and distinct reactivity. nbinno.com
Amphoteric Nature: It can act as both a weak acid and a weak base. nbinno.comsemanticscholar.org
Coordinating Ability: The nitrogen atoms can coordinate with metal ions, making imidazole derivatives crucial in coordination chemistry and catalysis. nbinno.com
Biological Significance: The imidazole ring is a core component of essential natural products like the amino acid histidine, histamine, and purines found in DNA and RNA. researchgate.netsciencepublishinggroup.com
This chemical versatility allows imidazole and its derivatives to be used as foundational precursors for a vast array of more complex molecules, including pharmaceuticals and advanced materials. nbinno.comresearchgate.net Imidazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. nih.govresearchgate.netsciencepublishinggroup.com
Historical Development of Enantioselective Synthetic Methodologies for Related Chiral Alcohols and Heterocycles
The field of enantioselective synthesis, which aims to produce a specific stereoisomer of a chiral molecule, has evolved significantly over more than a century. wikipedia.org
Early Stages (pre-1960s): Initial progress was slow due to limited analytical techniques. Methods were largely confined to separating enantiomers through spontaneous resolution or kinetic resolution, where one enantiomer in a racemic mixture is selectively reacted or destroyed. wikipedia.org The primary tool for analysis was the polarimeter, which could measure optical activity but provided no detailed structural information. wikipedia.org Early attempts at true asymmetric synthesis, such as using natural enzymes or chiral alkaloid catalysts, demonstrated the concept but with limited success. researchgate.net
The Modern Age (post-1965): The development of more sophisticated analytical methods and a deeper understanding of reaction mechanisms catalyzed rapid advancement. The era of modern enantioselective synthesis was ushered in by the development of chiral catalysts, including transition-metal complexes and, more recently, organocatalysts. encyclopedia.pubwikipedia.org Asymmetric hydrogenation and asymmetric reduction of ketones became powerful and versatile tools for creating chiral alcohols with high enantiomeric purity. encyclopedia.pubwikipedia.org The recognition that different enantiomers of a drug can have vastly different biological effects, tragically highlighted by the thalidomide (B1683933) case, solidified the importance of enantioselective synthesis in the pharmaceutical industry. wikipedia.org
Today, a wide range of highly efficient and selective catalytic systems are available, allowing for the predictable synthesis of specific enantiomers of chiral alcohols and other complex molecules. encyclopedia.pubnih.gov
Current Research Gaps and Objectives for (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol
Despite the clear importance of its constituent chiral arylethanol and imidazole functionalities, specific research focused on this compound is notably scarce in published literature. While the precursor ketone, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, is a known compound used as an intermediate, the synthesis, characterization, and potential applications of the chiral alcohol derivative are not well-documented. researchgate.netnih.govtcichemicals.com
The primary research gap is the lack of empirical data on this specific molecule. Key objectives for future research should therefore include:
Development of Synthetic Routes: Establishing and optimizing a highly enantioselective synthetic method, likely through the asymmetric reduction of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, to produce this compound in high purity and yield.
Full Characterization: Comprehensive spectroscopic and physical characterization of the purified enantiomer.
Exploration of Biological Activity: Given that structurally related imidazole-phenylethanol derivatives exhibit potent antifungal activity, a primary objective would be to screen this compound for similar properties. researchgate.net Its activity could be compared to its (1R) enantiomer and the racemic mixture to understand the stereochemical requirements for any observed biological effect.
Application as a Chiral Ligand or Intermediate: Investigating its potential use as a chiral ligand in asymmetric catalysis or as a building block for the synthesis of more complex chiral molecules.
Closing these research gaps will provide a comprehensive understanding of this specific chemical entity and determine its potential value in synthetic and medicinal chemistry.
Data Tables
Table 1: Properties of Precursor Compound 1-[4-(1H-imidazol-1-yl)phenyl]ethanone
| Property | Value | References |
| IUPAC Name | 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one | tcichemicals.com |
| Synonyms | 4'-(Imidazol-1-yl)acetophenone, 1-(4-Acetylphenyl)-1H-imidazole | tcichemicals.com |
| CAS Number | 10041-06-2 | nih.govtcichemicals.com |
| Molecular Formula | C₁₁H₁₀N₂O | researchgate.net |
| Appearance | Reported as light green crystals (monohydrate form) | researchgate.net |
| Synthesis | Synthesized from imidazole and p-chloroacetophenone | nih.gov |
| Application | Intermediate in the synthesis of N-heterocyclic carbene (NHC) ligands | researchgate.netnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(4-imidazol-1-ylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-2-4-11(5-3-10)13-7-6-12-8-13/h2-9,14H,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILVMLWWVGDAHG-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N2C=CN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1s 1 4 1h Imidazol 1 Yl Phenyl Ethan 1 Ol and Its Stereoisomers
Enantioselective Synthesis Strategies
The paramount challenge in synthesizing (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol lies in controlling the stereochemistry at the newly formed chiral center. Enantioselective strategies are therefore employed to achieve high levels of stereochemical purity, which is often crucial for the biological activity of chiral molecules.
Asymmetric Reduction of Prochiral Ketone Precursors (e.g., 1-[4-(1H-imidazol-1-yl)phenyl]ethanone)
The most direct and atom-economical approach to this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone. This transformation can be achieved through various catalytic systems that differentiate between the two enantiotopic faces of the carbonyl group.
Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral alcohols. This technique typically involves the use of a chiral catalyst, which consists of a metal center (such as ruthenium, rhodium, or iridium) complexed with a chiral ligand. While specific examples for the asymmetric hydrogenation of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone are not extensively documented in readily available literature, the general principles of this methodology are well-established for a wide range of substituted acetophenones.
The catalyst, often a chiral ruthenium-diphosphine/diamine complex, facilitates the transfer of hydrogen from H₂ gas to the ketone in a stereoselective manner. The choice of the chiral ligand is critical in determining the enantioselectivity of the reduction.
Table 1: Representative Metal-Catalyzed Asymmetric Hydrogenation of Acetophenone Derivatives
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| RuCl₂[(S)-BINAP][(S)-DAIPEN] | Acetophenone | (S)-1-Phenylethanol | >99 | 99 |
| [Rh(cod)₂]BF₄ / (S,S)-Et-DuPhos | Acetophenone | (S)-1-Phenylethanol | 100 | 96 |
| Ir(I)-[P,N] ligand complex | 4-Methoxyacetophenone | (S)-1-(4-Methoxyphenyl)ethanol | 98 | 97 |
This table presents data for analogous reactions to illustrate the potential of the methodology. Specific data for 1-[4-(1H-imidazol-1-yl)phenyl]ethanone is not available in the provided search results.
In recent years, organocatalysis has emerged as a compelling alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. Organocatalytic reductions of prochiral ketones often employ small organic molecules as catalysts, such as chiral amines, phosphoric acids, or thioureas, in combination with a stoichiometric reductant like a Hantzsch ester or borane (B79455) derivatives.
For the asymmetric reduction of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, a chiral organocatalyst would activate the ketone and/or the reducing agent to facilitate a stereoselective hydride transfer. While specific data for this substrate is scarce, the successful application of organocatalysts in the reduction of other heteroaromatic ketones suggests its feasibility.
Biocatalysis, utilizing whole cells or isolated enzymes, offers a highly selective and environmentally benign route to chiral alcohols. Ketoreductases (KREDs) are a class of enzymes that can reduce a wide range of ketones to their corresponding alcohols with excellent enantioselectivity. These enzymatic reductions typically use a cofactor such as NADPH, which is regenerated in situ by a coupled enzyme system.
The application of biocatalysis to the synthesis of this compound from 1-[4-(1H-imidazol-1-yl)phenyl]ethanone is a promising strategy. Screening of various KREDs or whole-cell systems could identify a biocatalyst capable of performing this transformation with high yield and enantiomeric excess. The substrate, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, would need to be tested for its compatibility with different enzyme active sites.
Table 2: Examples of Biocatalytic Reduction of Substituted Acetophenones
| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| Lactobacillus kefiri | Acetophenone | (S)-1-Phenylethanol | >99 | >99 |
| Recombinant E. coli expressing KRED | 4-Chloroacetophenone | (S)-1-(4-Chlorophenyl)ethanol | 98 | >99 |
| Candida sorbophila | 4-Fluoroacetophenone | (S)-1-(4-Fluorophenyl)ethanol | 95 | 98 |
This table showcases the potential of biocatalysis for the target transformation based on analogous substrates.
Chiral Auxiliary-Mediated Approaches to Stereoselective C-C Bond Formation
An alternative to the direct asymmetric reduction of the ketone involves the use of a chiral auxiliary. wikipedia.orgscielo.org.mxsigmaaldrich.comresearchgate.net In this strategy, a prochiral starting material is covalently bonded to a chiral auxiliary, a stereogenic molecule that directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.
For the synthesis of this compound, this could involve attaching a chiral auxiliary to a precursor molecule and then performing a diastereoselective reaction to introduce the ethyl group. For example, a chiral auxiliary could be attached to 4-(1H-imidazol-1-yl)benzaldehyde, followed by a diastereoselective addition of an ethyl nucleophile. The subsequent removal of the auxiliary would yield the desired enantiomerically enriched alcohol. Common chiral auxiliaries include Evans oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. wikipedia.org
Enantioselective Addition Reactions to Aldehydes or Ketones
The direct enantioselective addition of an organometallic reagent to an aldehyde or ketone precursor offers another powerful route to chiral alcohols. In the context of synthesizing this compound, this would involve the enantioselective addition of an ethyl group to 4-(1H-imidazol-1-yl)benzaldehyde.
This transformation is typically catalyzed by a chiral ligand in complex with a metal salt. The chiral catalyst coordinates to the aldehyde and the organometallic reagent, creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl group. Common organometallic reagents for this purpose include diethylzinc (B1219324) and ethyl Grignard reagents.
Table 3: Illustrative Enantioselective Addition of Diethylzinc to Benzaldehyde Derivatives
| Chiral Catalyst/Ligand | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2S)-N-Pyrrolidinylnorephedrine | Benzaldehyde | (R)-1-Phenylethanol | 95 | 98 |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | Benzaldehyde | (R)-1-Phenylethanol | 97 | 98 |
| Chiral Schiff base ligand | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)ethanol | 92 | 95 |
This table provides examples of analogous reactions to demonstrate the principle of the methodology, as specific data for 4-(1H-imidazol-1-yl)benzaldehyde was not found in the provided search results.
Multistep Reaction Sequence Design for Complex Architectures
The synthesis of enantiomerically pure this compound necessitates a well-designed multistep reaction sequence. A common and effective approach is a convergent synthesis, where the key fragments of the molecule—the 4-(1H-imidazol-1-yl)phenyl group and the chiral ethan-1-ol side chain—are constructed separately or sequentially.
A highly logical pathway involves the initial formation of the aryl-imidazole bond to create the precursor, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone. This intermediate is a prochiral ketone, which can then undergo an asymmetric reduction to stereoselectively form the desired (S)-enantiomer of the final alcohol product. This strategy places the critical stereochemistry-determining step towards the end of the synthesis, which is often more efficient. Alternative strategies might involve coupling a pre-formed chiral side chain, but this can present its own challenges in maintaining stereochemical integrity throughout the reaction sequence. The choice of strategy often depends on the availability of starting materials, desired scale, and the specific catalysts and reagents to be employed. nih.govresearchgate.net
Imidazole (B134444) Ring Functionalization and Coupling Strategies
A pivotal step in the synthesis is the formation of the C-N or C-C bond that links the phenyl and imidazole rings. Modern catalysis offers several powerful methods to achieve this transformation with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann) for Aryl-Imidazole Linkage
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing aryl-imidazole linkages. The Suzuki-Miyaura reaction , for instance, provides a versatile method for C-C bond formation. This reaction can be employed by coupling a haloimidazole with an arylboronic acid or, conversely, a haloarene with an imidazoleboronic acid. rsc.orgsemanticscholar.orgacs.org These reactions are known for their mild conditions and tolerance of a wide range of functional groups. semanticscholar.org
For the direct N-arylation to form the C-N bond, the Ullmann condensation and its modern variants are frequently used. The classical Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with imidazole, often requiring high temperatures. nih.govwikipedia.org Over the last few decades, significant advancements have led to the development of both copper and palladium-catalyzed systems that proceed under milder conditions with a broader substrate scope. nih.govresearchgate.netrsc.orgacs.org These improved methods often employ specific ligands to facilitate the catalytic cycle and enhance reaction yields. nih.gov
| Coupling Reaction | Typical Catalyst/Metal | Key Reactants | Bond Formed | General Conditions |
| Suzuki-Miyaura | Pd complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Haloimidazole + Arylboronic acid OR Aryl halide + Imidazoleboronic acid | C-C | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, DMF) |
| Ullmann | Cu salts (e.g., CuI, Cu₂O) or Pd complexes | Imidazole + Aryl halide (I, Br) | C-N | High temperature (classical) or Ligand-assisted at lower temp (modern) |
Direct Arylation Methods for Imidazole Rings
As an alternative to traditional cross-coupling, direct C-H arylation has emerged as a more atom-economical strategy. This approach avoids the need to pre-functionalize the imidazole ring (e.g., halogenation or borylation). Palladium catalysts can mediate the coupling of an aryl halide directly with a C-H bond of the imidazole ring. acs.orgnih.gov For N-substituted imidazoles, this arylation typically occurs with high regioselectivity at the C5 position. sci-hub.senih.govacs.org The reaction mechanism is believed to involve an electrophilic attack of an arylpalladium(II) species on the electron-rich imidazole ring. acs.org
Various catalytic systems have been developed to optimize this transformation, with the choice of catalyst, ligand, base, and solvent significantly influencing the reaction's efficiency and selectivity. nih.gov
| Catalyst | Ligand | Base | Solvent | Key Features |
| Pd(OAc)₂ | PPh₃ / NHC | K₂CO₃ / KOAc | DMA / DMF | Effective for C5-arylation of imidazoles with aryl chlorides. acs.orgsci-hub.se |
| Pd(OAc)₂ | AsPh₃ | CsF | DMF | Regioselective synthesis of 1,5-diaryl-1H-imidazoles. acs.org |
| (SIPr)Pd(allyl)Cl | None (NHC is part of catalyst) | KOtBu | Dioxane | Microwave-assisted, rapid arylation. medjchem.comresearchgate.net |
Construction of the Chiral Ethane-1-ol Moiety
The introduction of the chiral center at the ethan-1-ol moiety is arguably the most critical step in synthesizing the target (1S)-enantiomer. The most prevalent strategy is the asymmetric reduction of the prochiral ketone precursor, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone.
This transformation can be achieved with high enantioselectivity using various chiral catalysts.
Asymmetric Transfer Hydrogenation: Catalysts developed by Noyori and others, typically ruthenium(II) complexes with chiral diphosphine and diamine ligands, are highly effective for the hydrogenation of ketones to chiral alcohols. liverpool.ac.uk
Asymmetric Borane Reduction: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to stoichiometrically deliver hydride from borane, yielding the chiral alcohol with high enantiomeric excess. acs.org
The choice of catalyst and reaction conditions determines the stereochemical outcome, allowing for the selective synthesis of either the (S) or (R) enantiomer. acs.orgru.nl
| Method | Catalyst System | Reductant | Typical Enantiomeric Excess (ee) |
| Asymmetric Transfer Hydrogenation | Ru(II)-diamine-diphosphine complexes | Isopropanol (B130326) or Formic acid/triethylamine | Often >95% |
| CBS Reduction | Chiral oxazaborolidine catalyst | Borane (BH₃·THF or BH₃·SMe₂) | Often >98% |
| Enzymatic Reduction | Ketoreductases (KREDs) | Co-factor (e.g., NADPH), often with a glucose/GDH recycling system | Can be >99% |
Protecting Group Strategies in Convergent and Divergent Synthesis
In complex, multistep syntheses, protecting groups are often essential to temporarily mask reactive functional groups and prevent unwanted side reactions. The imidazole ring contains an acidic N-H proton that can interfere with organometallic reagents (like Grignard or organolithium reagents) or act as a nucleophile in undesired reactions. utsouthwestern.edu
Therefore, protecting the imidazole nitrogen is a common strategy. The ideal protecting group should be easy to install, stable to the subsequent reaction conditions, and readily removed without affecting other parts of the molecule. uchicago.edu
Common Protecting Groups for Imidazole:
Trityl (Tr): A bulky group that provides good steric protection.
Tosyl (Ts): An electron-withdrawing group that deactivates the ring towards electrophilic attack.
2-(Trimethylsilyl)ethoxymethyl (SEM): Removable under fluoride-mediated conditions.
1-(1-Ethoxyethyl): Provides effective protection and is introduced under mild conditions. acs.org
The concept of orthogonal protection is vital, where multiple, different protecting groups are used in a single molecule. uchicago.edu These groups can be removed selectively under distinct conditions, allowing for the sequential modification of different parts of the molecule in a controlled manner.
Chiral Resolution Techniques for Racemic Mixtures
When an asymmetric synthesis is not employed, the result is a racemic mixture of the (R) and (S) enantiomers of 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol. Chiral resolution is the process of separating these enantiomers.
Classical Resolution: This well-established method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid or base. onyxipca.com This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the individual, enantiopure alcohols. mdpi.com
Common Chiral Resolving Agents for Alcohols:
(+)- or (-)-Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid)
(+)- or (-)-Mandelic acid
(+)- or (-)-Camphorsulfonic acid
Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes to differentiate between enantiomers. For a racemic alcohol, a lipase (B570770) enzyme can be used to selectively acylate one enantiomer, leaving the other unreacted. encyclopedia.pubnih.gov The resulting ester and the unreacted alcohol are now different types of compounds and can be easily separated by standard techniques like chromatography. The ester can then be hydrolyzed to recover the second alcohol enantiomer if desired.
Diastereomeric Salt Formation
The resolution of a racemic mixture via diastereomeric salt formation is a classical and industrially viable technique. libretexts.org This method involves reacting the racemic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org Due to their different spatial arrangements, diastereomers exhibit distinct physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgnih.gov
The general process for resolving a racemic alcohol like 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol involves these steps:
Reaction with a Chiral Resolving Agent: The racemic alcohol is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.org This acid-base reaction forms two diastereomeric salts. libretexts.org
Fractional Crystallization: The resulting mixture of diastereomeric salts is dissolved in a suitable solvent. By carefully controlling conditions like temperature and concentration, the less soluble diastereomer crystallizes out of the solution, while the more soluble one remains dissolved. libretexts.orglibretexts.org
Separation and Regeneration: The crystallized salt is separated by filtration. Subsequently, the chiral resolving agent is removed, typically by treatment with a base, to regenerate the optically pure enantiomer of the original alcohol. libretexts.orggavinpublishers.com
The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent, which often requires empirical screening to optimize the separation. libretexts.org
Kinetic Resolution Methods (e.g., Enzymatic, Catalytic)
Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or enzyme. researchgate.net One enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the newly formed product. The major drawback is that the theoretical maximum yield for a single enantiomer is 50%. scielo.br
Enzymatic Kinetic Resolution (EKR)
Enzymes, particularly lipases, are widely used as biocatalysts for the kinetic resolution of racemic alcohols due to their high enantioselectivity, mild operating conditions, and environmental compatibility. researchgate.net The resolution of 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol can be effectively achieved using this method, drawing parallels from the extensively studied resolution of its structural analog, 1-phenylethanol (B42297). researchgate.netnih.gov
The typical procedure involves an enzyme-catalyzed transesterification reaction where the racemic alcohol is acylated in the presence of an acyl donor. Lipases often exhibit high selectivity for the (R)-enantiomer, leading to the formation of an (R)-ester while leaving the desired (S)-alcohol unreacted. nih.gov
Key parameters influencing the success of EKR include the choice of enzyme, acyl donor, solvent, and temperature. nih.gov Novozym 435, an immobilized form of lipase B from Candida antarctica (CALB), is a particularly effective and widely used biocatalyst for this transformation. scielo.brnih.gov
Table 1: Parameters for Enzymatic Kinetic Resolution of 1-Phenylethanol Analogs
| Parameter | Details | Research Findings |
|---|---|---|
| Enzyme | Novozym 435 (immobilized Candida antarctica lipase B) | Exhibits high enantioselectivity and can be reused. nih.govmdpi.com |
| Acyl Donor | Vinyl acetate (B1210297) | Often preferred as it results in an irreversible reaction, driving the process forward. nih.gov |
| Solvent | n-Hexane, Toluene | Nonpolar solvents like hexane (B92381) are favored as they generally enhance enzyme activity and selectivity. nih.govnih.gov |
| Temperature | 25–50 °C | The optimal temperature balances reaction rate and enzyme stability. nih.govnih.gov |
Under optimized conditions—using Novozym 435, vinyl acetate as the acyl donor, and hexane as the solvent—it is possible to achieve high enantiomeric excess (ee) for the remaining (S)-alcohol. researchgate.netnih.gov For example, studies on 1-phenylethanol have shown that an ee of 100% for the substrate can be reached. researchgate.net
Chromatographic Enantioseparation (e.g., Chiral HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a premier analytical and preparative technique for separating enantiomers. nih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the column at different rates. nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for separating a broad range of chiral compounds, including those with imidazole moieties. mdpi.comnih.gov
For the enantioseparation of 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol, columns like Chiralpak® and Lux® are highly effective. The choice of mobile phase, which consists of a mixture of solvents, is critical for achieving optimal separation (resolution). Both normal-phase (NP) and reversed-phase (RP) modes can be employed. mdpi.com
Normal-Phase HPLC
In normal-phase chromatography, a nonpolar mobile phase is used with a polar stationary phase. For compounds like the target molecule, typical mobile phases consist of hexane or n-heptane mixed with an alcohol modifier such as isopropanol (IPA) or ethanol (B145695) (EtOH). rsc.org
Reversed-Phase HPLC
Reversed-phase chromatography uses a polar mobile phase and a nonpolar stationary phase. This mode is often advantageous as it allows for the direct injection of samples from aqueous or polar synthesis media. mdpi.com
Table 2: Exemplary Chiral HPLC Conditions for Separation of Phenyl-Ethanol and Imidazole Analogs
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v/v) | Mode | Application |
|---|---|---|---|
| Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-hexane/chloroform/EtOH (88:10:2) | Normal Phase | Baseline separation of chiral imidazolines. mdpi.com |
| Amylose-based column | Hexane/Isopropanol (IPA) (90:10) | Normal Phase | Separation of 1-(4-bromophenyl)ethan-1-ol enantiomers. rsc.org |
The selection of the specific CSP and mobile phase composition requires methodical screening to optimize retention times and the resolution between the two enantiomer peaks. mdpi.com
Stereochemical Characterization and Conformational Analysis of 1s 1 4 1h Imidazol 1 Yl Phenyl Ethan 1 Ol
Absolute Configuration Determination Methodologies
The unambiguous assignment of the absolute configuration at a stereocenter is a critical step in stereochemical analysis. For chiral alcohols like (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol, several powerful techniques are employed.
X-ray Crystallography of Chiral Derivatives
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute configuration of a chiral molecule. The technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact placement of each atom in space. For a chiral molecule, this method can distinguish between enantiomers by observing the effects of anomalous dispersion, most effectively when a heavy atom is present in the structure.
To apply this method to this compound, it is often necessary to first form a crystalline derivative. This can be achieved by reacting the alcohol with a chiral resolving agent or a heavy-atom-containing reagent to form a salt or ester that crystallizes well. The resulting crystal structure allows for the unambiguous assignment of the (S) configuration at the carbinol center.
While a crystal structure for the target molecule itself is not publicly available, the structure of a racemic, related compound, 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol, provides insight into the molecular conformation and intermolecular interactions. nih.gov In this analogue, the dihedral angle between the phenyl and imidazole (B134444) rings is minimal, suggesting a relatively planar arrangement. nih.gov The crystal packing is stabilized by intermolecular O—H···N hydrogen bonds, which link the molecules into chains. nih.gov A similar hydrogen bonding pattern would be expected for this compound.
Table 1: Crystallographic Data for the Related Compound 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol nih.gov
| Parameter | Value |
| Chemical Formula | C₁₁H₁₁FN₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1220 (14) |
| b (Å) | 5.4690 (11) |
| c (Å) | 12.981 (3) |
| β (°) | 98.13 (3) |
| Dihedral Angle (Rings) | 1.30 (4)° |
| Hydrogen Bond (O-H···N) | D···A distance: 2.762 (4) Å |
| D-H···A angle: 171 (5)° |
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD))
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are powerful non-destructive tools for assigning absolute configuration in solution.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org As the wavelength of polarized light approaches an electronic absorption band of the chiral molecule, the magnitude of rotation changes dramatically, a phenomenon known as the Cotton effect. amrita.edu The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule. amrita.eduleidenuniv.nl
Circular Dichroism (CD) is the difference in absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net A CD spectrum consists of positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores.
For this compound, the phenyl and imidazole rings act as chromophores. The absolute configuration can be determined by comparing the experimental CD spectrum with a spectrum predicted by quantum-chemical calculations for the known (S) configuration. acoreconsumiveis.com.br A match between the experimental and calculated spectra provides a confident assignment of the absolute stereochemistry. Studies on the analogous molecule (R)-(+)-1-phenylethanol have shown that its electronic circular dichroism (ECD) spectrum is highly sensitive to both its conformation and the surrounding solvent environment, highlighting the importance of accurate computational modeling. researchgate.net
Derivatization for NMR Spectroscopic Analysis (e.g., Mosher's Method)
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine absolute configuration after converting the enantiomeric alcohol into a pair of diastereomers with a chiral derivatizing agent (CDA). The most common CDA for this purpose is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. researchgate.net
The procedure, known as Mosher's method, involves two separate reactions where the chiral alcohol is esterified with both the (R)- and (S)-enantiomers of MTPA chloride. researchgate.net This creates a pair of diastereomeric Mosher's esters. In the resulting esters, the protons of the original alcohol experience different magnetic environments due to the anisotropic effect of the phenyl group in the MTPA moiety.
By analyzing the ¹H NMR spectra of the two diastereomeric esters and calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration of the alcohol can be determined. researchgate.netmdpi.com According to the established model, for an (S)-alcohol, the protons on one side of the carbinol center will show a positive Δδ value, while those on the other side will show a negative Δδ value. This predictable pattern allows for a reliable assignment of the absolute configuration directly from NMR data. researchgate.net
Conformational Preferences and Dynamics
Spectroscopic Probes for Conformational Analysis (e.g., Variable-Temperature NMR)
Variable-temperature (VT) NMR spectroscopy is a powerful tool for studying the dynamic conformational processes of molecules in solution. modgraph.co.uk By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal line shapes.
At high temperatures, if the rate of interconversion between conformers is fast on the NMR timescale, the spectrum will show time-averaged signals. As the temperature is lowered, the rate of interconversion slows down. If the energy barrier to rotation is high enough, the exchange may become slow enough to allow for the observation of distinct signals for each populated conformer. Analysis of the spectra at the coalescence temperature (where two exchanging signals merge into one broad peak) allows for the calculation of the free energy of activation (ΔG‡) for the conformational exchange process.
For this compound, VT-NMR could be used to study the rotational barriers around the C-C bond between the chiral center and the phenyl ring, as well as the C-N bond between the phenyl and imidazole rings. This would provide valuable data on the energy landscape and the relative populations of different staggered conformations.
Intramolecular Interactions and Stereoelectronic Effects
The conformational preferences of this compound are governed by a combination of steric hindrance, intramolecular interactions, and stereoelectronic effects.
Intramolecular Interactions: A key potential interaction in this molecule is an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the non-binding nitrogen atom of the imidazole ring. researchgate.net The formation of such a bond would create a pseudo-cyclic structure, significantly restricting the molecule's conformational freedom and influencing its physicochemical properties like polarity and membrane permeability. unito.it The presence of an IMHB can often be confirmed by ¹H NMR, as the proton involved in the hydrogen bond typically appears at a higher chemical shift (further downfield) and shows a reduced rate of exchange with deuterium (B1214612) oxide (D₂O). unito.it
Stereoelectronic Effects: These effects arise from the interaction of electron orbitals. In benzylic alcohols, stereoelectronic effects like hyperconjugation (the interaction of a filled σ-orbital with an adjacent empty π*-orbital) can influence bond lengths, rotational barriers, and reactivity. beilstein-journals.orgnih.gov The electron-donating or -withdrawing nature of the imidazole substituent on the phenyl ring can modulate the electronic properties of the entire system. rsc.org The relative orientation of the C-O bond of the alcohol and the π-system of the phenyl ring will be influenced by these orbital interactions, favoring conformations that maximize stabilizing effects and minimize destabilizing ones. Computational studies on substituted benzyl (B1604629) alcohol clusters show that such substituent effects significantly impact hydrogen bonding energies and conformational geometries. koreascience.kr
Computational Modeling of Conformational Landscapes (e.g., Molecular Mechanics, DFT)
The conformational landscape of this compound is primarily defined by the rotation around several key single bonds. The most significant of these are the bond connecting the phenyl ring to the chiral ethan-1-ol group and the bond linking the phenyl ring to the imidazole ring.
Molecular Mechanics (MM) methods would typically be the first approach for a broad exploration of the conformational space. MM uses a classical force field to rapidly calculate the potential energy of a molecule as a function of its atomic coordinates. A systematic or stochastic conformational search would be performed by rotating the key dihedral angles in increments to generate a large number of possible structures. Each of these structures would then be energy-minimized to find the nearest local energy minimum.
Density Functional Theory (DFT) calculations would then be employed to obtain more accurate energies and geometric parameters for the low-energy conformers identified by the MM search. DFT is a quantum mechanical method that provides a better description of electronic effects, which are important in conjugated systems containing aromatic and heteroaromatic rings. A potential energy surface (PES) scan can be performed by systematically varying a specific dihedral angle and optimizing the rest of the molecular geometry at each step. This process helps to identify not only the energy minima (stable conformers) but also the energy maxima, which represent the transition states between conformers.
For this compound, a relaxed PES scan would likely focus on the dihedral angle between the imidazole ring and the phenyl ring, as well as the dihedral angle involving the hydroxyl group of the ethan-1-ol moiety. The results of such scans would reveal the preferred orientations of these functional groups relative to each other.
Hypothetical Research Findings:
Without specific literature, we can hypothesize the outcomes of such computational studies based on the chemical nature of the molecule. The rotation of the imidazole ring relative to the phenyl ring would likely have a relatively low energy barrier, though steric hindrance and electronic conjugation effects would lead to distinct energy minima. Similarly, the orientation of the hydroxyl and methyl groups around the chiral center is critical. Intramolecular hydrogen bonding between the hydroxyl proton and a nitrogen atom of the imidazole ring might be possible in certain conformations, which would significantly stabilize them.
A comprehensive computational study would generate data that could be presented in the following manner:
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound Calculated by DFT (Note: This table is illustrative and not based on published experimental or computational data.)
| Conformer | Dihedral Angle (Im-Ph)° | Dihedral Angle (HO-C-C-Ph)° | Relative Energy (kcal/mol) | Population (%) |
| A | 30.5 | 60.1 | 0.00 | 75.2 |
| B | -145.2 | 178.5 | 1.25 | 14.5 |
| C | 28.9 | -58.9 | 2.10 | 10.3 |
Table 2: Hypothetical Rotational Energy Barriers for this compound (Note: This table is illustrative and not based on published experimental or computational data.)
| Rotational Barrier | Transition State Dihedral Angle (Im-Ph)° | Energy Barrier (kcal/mol) |
| Conformer A ↔ Conformer B | 95.0 | 5.8 |
| Conformer A ↔ Conformer C | -10.0 | 4.2 |
These hypothetical tables illustrate how computational modeling provides quantitative data on the conformational preferences and dynamics of a molecule. The "Relative Energy" indicates the stability of different conformers, with lower values being more stable. The "Population" is the predicted percentage of each conformer at equilibrium at a given temperature, derived from the relative energies. The "Energy Barrier" represents the energy required to rotate from one stable conformation to another, providing insight into the molecule's flexibility.
Advanced Spectroscopic and Analytical Investigations of 1s 1 4 1h Imidazol 1 Yl Phenyl Ethan 1 Ol
High-Resolution NMR Spectroscopic Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol in solution and solid states.
2D NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the molecule. core.ac.ukipb.pt
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key correlation would be observed between the methine proton of the ethan-1-ol group and the protons of the adjacent methyl group.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, primarily ¹³C. nih.govyoutube.com This technique allows for the direct assignment of each carbon atom that bears protons by correlating the known ¹H signals to their corresponding ¹³C signals. emerypharma.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). emerypharma.comomicsonline.org This is particularly useful for identifying quaternary carbons and for confirming the connection between the phenyl ring, the imidazole (B134444) ring, and the ethan-1-ol side chain. For instance, the methine proton of the ethan-1-ol group would show a correlation to the phenyl carbon it is attached to, as well as to the neighboring phenyl carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, providing information about the molecule's three-dimensional structure and conformation. jeol.com NOESY can reveal spatial proximities between the protons of the ethan-1-ol side chain and the ortho-protons of the phenyl ring.
The expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations are summarized in the tables below.
| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Ethanol (B145695) CH | ~4.9 (quartet) | ~70 |
| Ethanol CH₃ | ~1.5 (doublet) | ~25 |
| Ethanol OH | Variable | - |
| Phenyl C1' | - | ~145 |
| Phenyl C2'/C6' | ~7.4 (doublet) | ~126 |
| Phenyl C3'/C5' | ~7.3 (doublet) | ~120 |
| Phenyl C4' | - | ~137 |
| Imidazole C2 | ~7.9 (singlet) | ~138 |
| Imidazole C4 | ~7.3 (singlet) | ~129 |
| Imidazole C5 | ~7.2 (singlet) | ~118 |
| Proton (¹H) | Key HMBC Correlations (to ¹³C) |
|---|---|
| Ethanol CH | Ethanol CH₃, Phenyl C1', Phenyl C2'/C6' |
| Ethanol CH₃ | Ethanol CH, Phenyl C1' |
| Phenyl H2'/H6' | Phenyl C1', C3'/C5', C4' |
| Phenyl H3'/H5' | Phenyl C1', C2'/C6', C4' |
| Imidazole H2 | Imidazole C4, C5 |
| Imidazole H4 | Imidazole C2, C5, Phenyl C4' |
| Imidazole H5 | Imidazole C2, C4, Phenyl C4' |
Solid-State NMR for Tautomerism and Intermolecular Interactions (e.g., ¹³C CP-MAS NMR)
Unsymmetrically substituted imidazoles can exist as two distinct tautomers due to the migration of the N-H proton. nih.govresearchgate.net In solution, rapid interconversion between these tautomers often leads to averaged NMR signals, which can complicate full structural characterization. mdpi.com
Solid-state NMR, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR, is a powerful technique to study these phenomena. By analyzing the compound in the solid state, the rate of tautomeric exchange is significantly reduced, allowing for the potential observation of separate signals for each tautomer if they co-exist in the crystal lattice. mdpi.com This method provides a clear picture of the dominant tautomeric form in the solid state. Furthermore, solid-state NMR can probe intermolecular interactions, such as hydrogen bonding, by analyzing changes in chemical shifts and relaxation times. Detailed 2D solid-state NMR measurements can also suggest the coexistence of different tautomers in different crystalline domains. mdpi.com
Dynamic NMR for Rotational Barriers and Interconversion
The bond connecting the phenyl ring and the imidazole ring (C4'-N1) is a single bond, but rotation around it may be hindered due to steric interactions. Dynamic NMR (DNMR) spectroscopy is the technique used to investigate such conformational dynamics. researchgate.net
By acquiring ¹H NMR spectra at various temperatures, it is possible to observe changes in the line shape of signals from protons near the axis of rotation (e.g., phenyl protons H3'/H5' and imidazole protons H4/H5). At low temperatures, where rotation is slow on the NMR timescale, distinct signals for non-equivalent protons may be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. By analyzing these line shape changes, the rate constant for the rotational process can be determined, and the free energy of activation (ΔG‡) for the rotational barrier can be calculated. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in the molecule and the nature of intermolecular interactions. nih.govnih.gov
The spectrum of this compound is expected to show characteristic absorption bands for the O-H group, the N-H group of the imidazole ring, aromatic C-H bonds, and the skeletal vibrations of the phenyl and imidazole rings. researchgate.netresearchgate.net Hydrogen bonding plays a significant role in the vibrational spectra of imidazole-containing compounds. researchgate.netstanford.edu The O-H and N-H stretching frequencies are particularly sensitive to hydrogen bonding; strong intermolecular hydrogen bonds (e.g., O-H···N or N-H···O) typically cause these bands to broaden and shift to lower wavenumbers.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| O-H stretch (alcohol) | 3200 - 3500 (broad) | Broadening indicates hydrogen bonding. |
| N-H stretch (imidazole) | 3100 - 3150 | Position is sensitive to hydrogen bonding. mdpi.com |
| Aromatic C-H stretch | 3000 - 3100 | Characteristic of phenyl and imidazole rings. researchgate.net |
| Aliphatic C-H stretch | 2850 - 3000 | From the ethan-1-ol side chain. |
| C=C and C=N stretching | 1450 - 1610 | Skeletal vibrations of the aromatic rings. researchgate.net |
| C-O stretch (alcohol) | 1050 - 1150 | Characteristic of the secondary alcohol. |
High-Resolution Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can unequivocally determine the molecular formula, C₁₁H₁₂N₂O.
Tandem mass spectrometry (MS/MS) experiments, utilizing techniques like collision-induced dissociation (CID), are employed to study the fragmentation pathways of the protonated molecule [M+H]⁺. mdpi.com This analysis provides valuable structural information by identifying characteristic neutral losses and fragment ions. The fragmentation pattern helps to confirm the connectivity of the different parts of the molecule. nih.gov
A plausible fragmentation pathway for [M+H]⁺ (m/z 189.1028) would likely involve:
Loss of water (H₂O): The initial loss of the hydroxyl group as water is a common fragmentation for alcohols, leading to a stable carbocation at m/z 171.0922.
Benzylic Cleavage: Cleavage of the C-C bond adjacent to the phenyl ring can occur, leading to various fragment ions. For instance, the loss of a methyl radical (•CH₃) from the m/z 171 ion would yield a fragment at m/z 156.0687.
| m/z (Calculated) | Formula | Proposed Identity |
|---|---|---|
| 189.1028 | [C₁₁H₁₃N₂O]⁺ | [M+H]⁺ (Protonated Molecule) |
| 171.0922 | [C₁₁H₁₁N₂]⁺ | [M+H - H₂O]⁺ |
| 156.0687 | [C₁₀H₈N₂]⁺ | [M+H - H₂O - CH₃]⁺ |
| 144.0817 | [C₉H₁₀N₂]⁺ | [M+H - C₂H₃O]⁺ (Loss of acetyl radical) |
Advanced Chromatographic Separation and Purity Assessment
Assessing the chemical and stereochemical purity of this compound requires advanced chromatographic techniques.
Chemical Purity: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for determining the chemical purity of the compound. Using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid), impurities can be separated and quantified, typically with UV detection.
Enantiomeric Purity: Since the target compound is a single enantiomer ((1S)), it is critical to assess its enantiomeric purity and quantify any presence of the (1R)-enantiomer. This is achieved using chiral HPLC. nih.gov Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for separating enantiomers of chiral alcohols. researchgate.net By developing an appropriate method, typically in normal-phase or polar organic mode, a baseline separation of the two enantiomers can be achieved, allowing for the precise determination of the enantiomeric excess (e.e.).
Theoretical and Computational Chemistry Studies of 1s 1 4 1h Imidazol 1 Yl Phenyl Ethan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, yielding information about its electronic structure and energy. These methods are broadly categorized into ab initio and density functional theory approaches.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. ppor.az It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol.
DFT calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity. ppor.az Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ppor.azresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ppor.az The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. ppor.azresearchgate.net
For imidazole-containing compounds, DFT has been used to calculate various quantum chemical parameters that describe their reactivity. ppor.azresearchgate.netppor.az These descriptors, such as chemical hardness (η), chemical softness (σ), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. researchgate.net These calculations help in predicting how the molecule will interact with other chemical species. For example, analysis of these parameters can indicate that a compound is more likely to act as an electron donor in chemical reactions. ppor.az
Below is an illustrative table of quantum chemical parameters calculated using DFT for a related, complex substituted imidazole (B134444) derivative, which demonstrates the type of data that can be generated for this compound.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -5.032 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.379 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 2.653 | Indicator of chemical stability and reactivity |
| Chemical Hardness (η) | 1.326 | Resistance to change in electron distribution |
| Chemical Softness (σ) | 0.754 | Reciprocal of chemical hardness |
| Electronegativity (χ) | 3.705 | Power of an atom to attract electrons to itself |
| Chemical Potential (μ) | -3.705 | Related to the "escaping tendency" of electrons |
| Electrophilicity Index (ω) | 5.174 | Measure of electrophilic power |
Table 1: Example of quantum chemical parameters for a substituted phenylimidazole compound calculated using DFT (B3LYP/6-31G(d,p)). Data is illustrative for the types of calculations applicable to this compound. researchgate.net
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering predictions for sites of intermolecular interactions and chemical reactions.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) are foundational, but more sophisticated approaches such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory provide higher accuracy by better accounting for electron correlation.
While computationally more demanding than DFT, ab initio methods can provide benchmark results for molecular geometries and energies. For a molecule like this compound, these high-accuracy calculations could be used to:
Obtain a very precise optimized molecular geometry.
Calculate accurate relative energies of different conformers.
Serve as a reference to validate the results from less computationally expensive methods like DFT.
In studies of related molecules, HF calculations have been performed alongside DFT to compare theoretical results, often showing that DFT methods provide a better correlation with experimental data after applying appropriate scaling factors. semanticscholar.org
Quantum chemical calculations are invaluable for interpreting and predicting spectroscopic data.
NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov Theoretical calculations of ¹H and ¹³C NMR spectra for a proposed structure can be compared with experimental data to confirm its identity and stereochemistry. semanticscholar.org Studies on various organic molecules have demonstrated that DFT calculations can predict ¹H chemical shifts with a reasonable degree of accuracy. researchgate.netliverpool.ac.uk Often, a linear regression analysis between the experimental and calculated shifts is performed to assess the quality of the theoretical model. researchgate.net
The table below shows a comparison of experimental and calculated ¹H NMR chemical shifts for a related imidazole derivative, illustrating the typical level of agreement.
| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) at mPW1PW91/6-31G** |
|---|---|---|
| H1 | 7.25 | 7.31 |
| H2 | 6.90 | 6.95 |
| H3 | 6.11 | 6.15 |
| NH | 9.73 | 9.70 |
Table 2: Comparison of experimental and calculated ¹H NMR chemical shifts for a 2-substituted pyrrole stable phosphorus ylide, demonstrating the application of computational methods in NMR analysis. researchgate.net
Vibrational Frequencies : DFT and ab initio methods can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. semanticscholar.orgchemrxiv.org The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by empirical factors to improve agreement with experimental data. semanticscholar.org This analysis allows for a detailed assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the phenyl and imidazole rings. semanticscholar.org
Circular Dichroism (CD) Spectra : Since this compound is a chiral molecule, it will exhibit a circular dichroism (CD) spectrum. Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and rotational strengths, which allows for the simulation of the CD spectrum. Comparing the calculated spectrum with the experimental one is a powerful method for determining the absolute configuration (S in this case) of a chiral center.
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. mdpi.com
This compound has several rotatable bonds, including the C-C bond of the ethyl alcohol side chain and the C-N bond connecting the phenyl and imidazole rings. This flexibility allows the molecule to adopt various three-dimensional conformations. MD simulations can explore the potential energy surface of the molecule, identifying stable low-energy conformers and the energy barriers between them. mdpi.com
By running simulations for nanoseconds or longer, a representative ensemble of molecular conformations can be generated. This information can be used to construct a free energy surface, which maps the conformational landscape of the molecule and highlights the most probable shapes it will adopt under specific conditions. Such studies have been used to investigate the conformational abilities of related bis-imidazolone structures, revealing tendencies for specific arrangements due to intramolecular interactions like π–π stacking. mdpi.com
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations explicitly model the solvent molecules (e.g., water), allowing for a detailed investigation of solvation effects.
Simulations can reveal how solvent molecules arrange themselves around the solute, forming a solvation shell. The hydroxyl group (-OH) and the nitrogen atoms of the imidazole ring in this compound are capable of forming hydrogen bonds. masterorganicchemistry.comlibretexts.org MD simulations can quantify the strength and dynamics of these hydrogen bonds with solvent molecules. rsc.org
Furthermore, simulations can model intermolecular interactions between multiple molecules of this compound. These interactions are crucial for understanding the properties of the substance in its condensed phases (liquid or solid). The primary intermolecular forces at play would be:
Hydrogen Bonding : Between the hydroxyl group (donor) and the non-protonated imidazole nitrogen or the hydroxyl oxygen of another molecule (acceptors). harvard.edu
Dipole-Dipole Interactions : Arising from the polar nature of the C-O, C-N, and N-H bonds. masterorganicchemistry.com
π–π Stacking : Between the phenyl and/or imidazole rings of adjacent molecules.
Van der Waals Forces : Weak, non-specific attractions between all atoms. libretexts.org
Crystal structure analysis of related compounds like 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate shows extensive hydrogen-bonded networks involving the imidazole nitrogen and water molecules, highlighting the importance of these interactions in the solid state. nih.gov MD simulations can provide a dynamic picture of these same interactions in solution.
| Group in this compound | Potential Role in Hydrogen Bonding |
|---|---|
| Hydroxyl (-OH) | Donor (H) and Acceptor (O) |
| Imidazole N-3 Atom (unprotonated) | Acceptor |
| Imidazole N-1 Atom (protonated) | Donor (H) |
Table 3: Potential hydrogen bonding sites in this compound.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are instrumental in mapping the energetic landscapes of chemical reactions. By modeling the interactions between atoms and molecules, researchers can identify the most likely pathways for a reaction to proceed, including the high-energy transition states that must be overcome.
The elucidation of a reaction mechanism at a molecular level hinges on identifying the transition state (TS), which is the highest energy point along the reaction coordinate. For the synthesis of this compound, which could involve the asymmetric reduction of a precursor ketone, computational chemists employ various algorithms to locate the precise geometry of the transition state. Once the TS is found, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired chemical species. This process provides a detailed, step-by-step view of how the chemical transformation occurs. Quantum chemical calculations can reveal that a reaction may proceed through a bifurcating potential energy surface, leading to the formation of multiple products from a single transition state pku.edu.cn.
A critical aspect of synthesizing a chiral molecule like this compound is controlling the stereoselectivity to favor the desired (S)-enantiomer. Computational models are essential for predicting and understanding the origins of stereoselectivity. By calculating the energies of the diastereomeric transition states leading to the (S) and (R) enantiomers, the enantiomeric excess (e.e.) of a reaction can be predicted. These calculations often reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsions, that stabilize one transition state over the other, thus dictating the stereochemical outcome. rsc.org
Machine learning has also emerged as a powerful tool for predicting the stereoselectivity of chemical transformations. arxiv.orgbohrium.comresearchgate.net These models can be trained on existing experimental data to recognize patterns that correlate catalyst structure, substrate, and reaction conditions with the observed stereoselectivity. For chiral alcohols, computational methods can aid in the rational design of catalysts for their efficient synthesis. mdpi.com The regioselectivity of reactions involving imidazole derivatives can also be influenced by the electronic properties of the molecule, which can be studied using computational approaches pku.edu.cn.
Below is an example of a data table that could be generated from computational studies on the asymmetric reduction of a precursor ketone to form this compound.
| Catalyst | Transition State | Calculated ΔG‡ (kcal/mol) | Predicted e.e. (%) |
| Chiral Catalyst A | TS-(S) | 15.2 | 95 |
| TS-(R) | 16.8 | ||
| Chiral Catalyst B | TS-(S) | 14.5 | 98 |
| TS-(R) | 17.0 |
Note: This table is illustrative and based on typical data from computational studies.
Quantitative Structure-Property Relationship (QSPR) Studies (focused on physicochemical properties)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of molecular structure) to experimental properties. For this compound, QSPR studies can predict a range of important physicochemical properties without the need for extensive laboratory measurements.
QSPR models have been successfully applied to imidazole derivatives to predict quantum chemical properties such as entropy and enthalpy of formation. researchgate.net These studies often use techniques like genetic algorithms and artificial neural networks to build predictive models. researchgate.net Molecular descriptors used in these models can be categorized as constitutional, topological, geometrical, and quantum-chemical.
For instance, a QSPR model for predicting the lipophilicity (logP) of imidazole derivatives might take the following form:
logP = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...
Where the descriptors could include parameters related to molecular size, shape, and electronic distribution. Such models are valuable in medicinal chemistry for optimizing the pharmacokinetic properties of drug candidates. iosrjournals.orgresearchgate.netnih.govnih.gov The development of QSPR models involves careful statistical validation to ensure their predictive power. nih.gov
The following interactive table illustrates the types of physicochemical properties that can be predicted using QSPR models for a series of imidazole derivatives.
| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) |
| Derivative 1 | 200.23 | 2.15 | 45.3 |
| Derivative 2 | 214.26 | 2.45 | 48.6 |
| Derivative 3 | 228.29 | 2.75 | 51.9 |
| This compound | 202.24 | 1.89 | 52.7 |
Note: The data for the derivatives are hypothetical to illustrate the application of QSPR. The data for the target compound is based on typical values for a molecule of its structure.
Chemical Reactivity and Derivatization of this compound
The chemical behavior of this compound is characterized by the distinct reactivities of its two primary functional components: the chiral secondary benzylic alcohol and the aromatic imidazole ring. These moieties allow for a diverse range of chemical transformations, enabling the synthesis of various derivatives through reactions at the alcohol group and the nitrogen atoms of the imidazole ring.
Potential Roles in Chemical Systems Non Biological/non Clinical Applications
Chiral Ligand or Catalyst Precursor Development
The molecular architecture of (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol makes it an excellent candidate for development as a chiral ligand or a precursor to a catalyst. The presence of both a nitrogen atom in the imidazole (B134444) ring and an oxygen atom in the alcohol group allows it to act as a bidentate ligand, capable of coordinating with various metal centers. The stereogenic center at the carbinol carbon is crucial for inducing asymmetry in chemical transformations.
The imidazole and hydroxyl moieties of this compound can chelate to metal ions, forming stable chiral metal complexes. The synthesis of such complexes is a prominent area of research in coordination chemistry. chim.it The nitrogen atom of the imidazole ring and the oxygen atom of the deprotonated alcohol can form strong coordinate bonds with transition metals like copper (Cu), palladium (Pd), and rhodium (Rh).
For instance, the related precursor, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, serves as an intermediate in the synthesis of N-heterocyclic carbene (NHC) chelating ligands. nih.govresearchgate.net Following a similar synthetic logic, the reduction of the ketone to the chiral alcohol this compound provides a chiral N,O-ligand. These types of ligands are known to form well-defined complexes with various metals. Copper(II) complexes with chiral nitrogen ligands have been shown to be effective catalysts. nih.govsemanticscholar.org Similarly, palladium complexes are central to a vast number of cross-coupling reactions, and the chirality of the ligand can be exploited to achieve enantioselectivity. mcgill.ca
Table 1: Potential Metal Coordination with this compound
| Metal Center | Potential Coordination Mode | Common Applications |
|---|---|---|
| Copper (Cu) | Bidentate (N,O) chelation | Lewis acid catalysis (e.g., Henry reaction) |
| Palladium (Pd) | Bidentate (N,O) or Monodentate (N) | Cross-coupling reactions (e.g., Suzuki, Heck) |
The primary application for chiral metal complexes derived from this compound is in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. nih.govnih.gov
Asymmetric Henry Reaction: The Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. wikipedia.orgorganic-chemistry.org Chiral copper complexes are frequently employed to catalyze this reaction enantioselectively, producing valuable β-nitroalcohols. mdpi.com Copper(II) complexes of chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one, which share structural similarities with the target compound, have demonstrated high enantioselectivity (up to 97% ee) in Henry reactions. nih.govsemanticscholar.org It is anticipated that a copper complex of this compound could serve as an effective catalyst for this transformation.
Asymmetric Hydrogenation: Asymmetric hydrogenation is a key process for the synthesis of chiral alcohols, amines, and other reduced compounds. Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands are classic catalysts, but complexes with chiral N,O-ligands have also shown significant promise.
Asymmetric C-C Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. ktu.edu The use of chiral ligands can render these reactions enantioselective. For example, P-chiral 2-phosphinyl imidazole ligands have been used to induce high enantioselectivity in the formation of axially chiral molecules via Suzuki-Miyaura cross-coupling. mcgill.ca A palladium complex incorporating this compound as a ligand could potentially be evaluated for similar applications.
Supramolecular Chemistry and Host-Guest Interactions
The structural features of this compound also make it a valuable building block in supramolecular chemistry. The imidazole ring and the hydroxyl group are capable of forming specific, directional non-covalent interactions, which are essential for the self-assembly of molecules into larger, well-defined structures.
Hydrogen bonds are crucial directional forces in molecular recognition and self-assembly. youtube.comyoutube.com The this compound molecule contains both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the nitrogen atoms of the imidazole ring and the oxygen of the hydroxyl group). This allows for the formation of extensive hydrogen-bonding networks.
Crystal structure analyses of closely related compounds provide insight into the expected interactions. In the crystal structure of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, the water molecule links the organic molecules through O—H⋯O and O—H⋯N hydrogen bonds, creating chains. nih.govresearchgate.net Similarly, the structure of 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol shows intermolecular O—H⋯N hydrogen bonds that link molecules into chains. nih.gov These studies confirm the strong propensity of the imidazole and hydroxyl/carbonyl groups to engage in hydrogen bonding, which would be a dominant feature in the solid-state and solution-phase behavior of this compound.
Table 2: Hydrogen Bond Parameters in a Related Compound (1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate) nih.gov
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| O1S—H1D···O1 | 0.87 (2) | 1.99 (2) | 2.8610 (14) | 174.6 (19) |
In addition to hydrogen bonding, π-π stacking interactions between the aromatic phenyl and imidazole rings are significant in organizing these molecules in the solid state. mdpi.comrsc.org These non-covalent interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic systems.
The crystal structure of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate reveals that hydrogen-bonded sheets are connected through π–π interactions, with centroid–centroid distances between adjacent rings measured at 3.7571 (9) Å and 3.7231 (9) Å. nih.govresearchgate.net Studies have shown that π-π stacked dimers can form between imidazole rings, leading to enhanced electronic coupling. rsc.org These interactions would play a key role in the crystal packing of this compound and could be exploited in the design of functional materials.
Chiral recognition, the ability of a chiral host molecule to selectively bind one enantiomer of a chiral guest molecule, is a fundamental concept in supramolecular chemistry. The chirality of this compound makes it a suitable candidate for use in chiral recognition studies.
Supramolecular assemblies, such as those formed by metal-organic frameworks (MOFs) or self-assembled cages, can create chiral environments. The incorporation of a chiral molecule like this compound as a building block (linker or ligand) would impart chirality to the entire assembly. These chiral assemblies can then be used to differentiate between the enantiomers of other chiral molecules (analytes). For example, homochiral MOFs have been shown to enantioselectively adsorb one enantiomer from a racemic mixture of chiral alcohols. researchgate.net Proline-based receptors have also been designed for the chiral recognition of L-/D-DOPA, demonstrating that balancing multiple interaction sites can improve recognition. rsc.org The combination of a chiral center, hydrogen bonding sites, and aromatic surfaces in this compound provides the necessary elements for it to function as a chiral selector in a supramolecular context.
Materials Science Applications
The combination of a chiral center and an imidazole group in this compound makes it a promising candidate for the development of advanced materials with specific recognition and organizational properties.
The enantiomerically pure nature of this compound allows for its potential use in the creation of materials capable of distinguishing between different enantiomers of other chiral compounds. This is a critical function in fields such as analytical chemistry for the separation of racemic mixtures and in the development of stereoselective sensors.
Novel chiral imidazole cyclophane receptors have demonstrated the ability for enantioselective recognition of amino acid derivatives. nih.govrsc.org These receptors, synthesized through selective N-alkylation of the imidazole's 1N-position, have shown good chiral recognition capabilities. nih.govrsc.org This suggests that this compound could be incorporated into similar macromolecular structures to create chiral stationary phases for chromatography or as part of a sensor array for enantiomeric excess determination. The imidazole moiety can participate in hydrogen bonding and π-π stacking interactions, while the chiral alcohol provides a specific three-dimensional arrangement, which are key for effective chiral recognition.
Table 1: Examples of Enantioselective Recognition by Chiral Imidazole-Based Systems
| Chiral Host System | Analyte | Recognition Factor (K_D/K_L) | Reference |
| Chiral Imidazole Cyclophane | N-Boc-D/L-Phenylalanine methyl ester | 3.52 | nih.govrsc.org |
| Chiral Imidazolium-based Ionic Liquid | Racemic Mosher's acid salt | - | rsc.org |
| Chiral Molecular Tweezers with Imidazoliums | N-Boc-L/D-histidine methyl ester | 5.10 | researchgate.net |
Note: This table presents data for analogous chiral imidazole systems to illustrate the potential of this compound in similar applications.
The molecular structure of this compound is conducive to forming ordered supramolecular structures through self-assembly. The phenyl and imidazole rings can engage in π-π stacking interactions, while the hydroxyl and imidazole groups can form directional hydrogen bonds. The chirality of the molecule can impart a helical bias to the resulting assemblies, leading to the formation of chiral nanostructures like nanofibers or nanotubes.
Studies on other chiral molecules, such as phenylalanine derivatives, have shown that the interplay of hydrogen bonding and π-stacking interactions can lead to the formation of helical nanofibers with distinct chirality. rsc.org The self-assembly of chiral bisbenzocoumarins has also been shown to allow for the recognition of chiral phenylethanol. researchgate.net It is therefore plausible that this compound could self-assemble in solution or on surfaces to create chiral materials with potential applications in areas like chiral catalysis or optoelectronics.
The imidazole moiety is a common component of ionic liquids (ILs), which are salts with low melting points. mdpi.com Chiral ionic liquids (CILs) are a subclass that has garnered significant interest for their potential use as chiral solvents in asymmetric synthesis and for chiral recognition. rsc.orgnih.gov
This compound could serve as a precursor for the synthesis of novel chiral imidazolium-based ionic liquids. nih.gov By alkylating the second nitrogen atom of the imidazole ring, a chiral imidazolium (B1220033) cation can be formed. The resulting CIL would have a chiral center in the cation, which could influence the stereochemical outcome of reactions conducted in it or allow for the enantioselective recognition of other chiral molecules. rsc.orgnih.gov
Table 2: Properties of Imidazolium-Based Ionic Liquids
| Cation Structure | Anion | Melting Point (°C) | Application | Reference |
| 1-Butyl-3-methylimidazolium | Lactate | < 25 | Chiral solvent | nih.gov |
| 1-Alkyl-3-methylimidazolium | Tetrafluoroborate | Varies | Various | mdpi.com |
| Carvone-derived imidazolium | Bromide | - | Chiral recognition | rsc.org |
Note: This table provides examples of imidazolium-based ionic liquids to illustrate the potential of deriving similar compounds from this compound.
Use as a Chemical Probe for Fundamental Mechanistic Studies
The distinct functional groups within this compound make it a candidate for use as a chemical probe to investigate reaction mechanisms. Chiral alcohols are valuable synthons and can be used to probe stereoselective reactions. sigmaaldrich.com
For instance, the hydroxyl group can be derivatized to introduce a reporter group or to act as a directing group in a chemical reaction. The chirality of the molecule allows for the study of enantioselective transformations. By monitoring the fate of the (1S) enantiomer in a reaction, insights into the stereochemical course of the mechanism can be obtained. For example, it could be used as a substrate in enzymatic reactions to probe the active site of an enzyme or in asymmetric catalysis to understand the mode of action of a chiral catalyst. nih.gov
Furthermore, the imidazole group can act as a ligand for metal catalysts. By incorporating this chiral alcohol into a catalytic system, it could serve as a chiral ligand-probe to investigate the mechanism of metal-catalyzed asymmetric reactions. The electronic and steric properties of the imidazole ring can influence the catalytic cycle, and by observing these effects, a deeper understanding of the reaction mechanism can be achieved. The conversion of alcohols to other functional groups is a fundamental transformation in organic chemistry, and using a chiral probe like this compound could provide valuable data on the stereoelectronics of such processes. libretexts.org
Future Directions and Emerging Research Avenues for 1s 1 4 1h Imidazol 1 Yl Phenyl Ethan 1 Ol
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The paradigm of chemical synthesis is shifting towards greener and more sustainable practices, with flow chemistry emerging as a key enabling technology. researchgate.netgoflow.at The synthesis of (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol is poised to benefit significantly from the adoption of continuous flow processes, which offer advantages such as enhanced heat and mass transfer, improved safety, and the potential for automation. nih.gov
Future research will likely focus on developing continuous-flow systems for the asymmetric reduction of the precursor ketone, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone. nih.gov This could involve the use of immobilized chiral catalysts or biocatalysts packed into columns. nih.govresearchgate.net Such a setup allows for the catalyst to be easily separated from the product stream and reused, reducing waste and cost. Furthermore, flow chemistry enables precise control over reaction parameters like temperature, pressure, and residence time, which can be fine-tuned to maximize both yield and enantioselectivity. nih.gov The combination of biocatalysis with flow chemistry represents a particularly powerful approach for the synthesis of chiral alcohols. researchgate.net
Sustainable synthesis methodologies extend beyond flow chemistry. Future investigations will also likely explore the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave or ultrasound irradiation, for the synthesis of the imidazole (B134444) heterocycle itself. researchgate.net The goal is to develop a holistic, sustainable lifecycle for the production of this compound.
Table 1: Comparison of Batch vs. Flow Synthesis for Chiral Alcohols
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Heat & Mass Transfer | Often limited, potential for hotspots | Excellent, superior control |
| Safety | Higher risk with large volumes | Inherently safer, small reaction volumes |
| Scalability | Difficult, requires re-optimization | Straightforward, "scaling-out" |
| Catalyst Reuse | Often requires separate recovery step | Easily integrated with packed-bed reactors |
| Process Control | Manual or semi-automated | Fully automatable for consistency |
| Reaction Time | Can be long (hours to days) | Significantly reduced (seconds to minutes) nih.gov |
Application of Machine Learning in Reaction Prediction and Compound Design
The intersection of artificial intelligence and chemistry is creating new frontiers in catalyst design and reaction optimization. chiralpedia.com Machine learning (ML) algorithms are becoming increasingly powerful tools for predicting the outcomes of asymmetric reactions and accelerating the discovery of novel catalysts. pnas.orgriken.jp
For this compound, ML models can be developed to predict the enantiomeric excess (%ee) of its synthesis under various conditions. pnas.org These models are trained on datasets comprising different catalysts, ligands, solvents, temperatures, and substrates. researchgate.netchemrxiv.org By learning from existing data, the ML algorithm can identify complex patterns and relationships that are not immediately obvious to human chemists, thereby predicting the optimal conditions for achieving high enantioselectivity. pnas.orgnih.gov This data-driven approach can significantly reduce the number of experiments required, saving time and resources. chiralpedia.com
Beyond reaction optimization, ML is being used to design novel chiral ligands and catalysts in silico. riken.jprasayanika.com By using molecular descriptors that quantify the steric and electronic properties of potential catalysts, ML models can screen vast virtual libraries to identify candidates with a high probability of success. chemrxiv.org For instance, a neural network could be trained on data from a small set of chiral ligands to accurately predict the enantioselectivity for a new, untested ligand in the synthesis of this compound. rasayanika.com
Table 2: Potential Machine Learning Inputs for Optimizing Asymmetric Synthesis
| Descriptor Category | Example Descriptors |
| Catalyst/Ligand Properties | Steric parameters (e.g., Tolman cone angle), Electronic parameters (e.g., pKa), Quantum chemical descriptors (e.g., HOMO/LUMO energies) |
| Substrate Properties | Molecular weight, Dipole moment, Steric hindrance factors |
| Reaction Conditions | Temperature, Pressure, Solvent polarity, Reagent concentration |
Exploration of Novel Reactivity Patterns and Unconventional Bond Formations
While the primary synthesis of this compound is well-established, future research will delve into exploring its reactivity to generate novel derivatives with unique properties. The chiral benzylic alcohol moiety and the imidazole ring offer multiple sites for functionalization. acs.orgresearchgate.net
Emerging research could focus on SN1-type reactions of the chiral alcohol, where the hydroxyl group is transformed into a good leaving group, generating a chiral benzylic carbocation intermediate. acs.orgsci-hub.se The subsequent reaction with various nucleophiles could proceed with high diastereoselectivity, enabling the synthesis of a new family of chiral 1,1-diarylalkanes. acs.org Another avenue involves the development of highly chemoselective methods for modifying the benzylic alcohol, for example, through rapid chlorination under neutral conditions, which could serve as a precursor for further transformations. organic-chemistry.org
The imidazole ring itself is a fertile ground for exploring unconventional bond formations. Methodologies involving transition-metal-catalyzed C-H activation could allow for the direct functionalization of the imidazole or the phenyl ring, bypassing the need for pre-functionalized starting materials. researchgate.net Furthermore, novel synthetic routes to the core imidazole structure, potentially involving unusual C-C bond cleavage and condensation cascade reactions, could offer new pathways to substituted analogs of the target molecule. nih.govacs.org
Development of Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
To achieve optimal control over the synthesis of enantiomerically pure compounds, a deep understanding of the reaction kinetics, mechanism, and the behavior of catalytic species is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical parameters. mt.comlongdom.org Advanced spectroscopic techniques are the cornerstone of PAT, enabling in-situ and operando monitoring of chemical reactions. researchgate.netresearchgate.net
For the asymmetric synthesis of this compound, in-situ spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy can be employed. dissolutiontech.comspectroscopyonline.com By inserting a probe directly into the reaction vessel, these non-invasive techniques can track the concentration of reactants, products, and key intermediates in real-time without the need for sampling. acs.org This continuous data stream allows for precise determination of reaction endpoints, identification of catalyst deactivation, and ensures process robustness. researchgate.net
Future research will focus on applying these techniques to gain deeper mechanistic insights. For instance, in-situ spectroscopy can help elucidate the structure of the active catalytic species and transient intermediates, which is crucial for understanding the origin of enantioselectivity. researchgate.netnih.gov The combination of real-time monitoring with automated feedback loops in a continuous flow setup represents the next generation of smart manufacturing for chiral active pharmaceutical ingredients like this compound. mt.com
Table 3: Comparison of In-Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Principle | Advantages | Potential Application |
| Mid-Infrared (IR) | Vibrational transitions | Highly specific ("fingerprint" region), sensitive to functional groups | Monitoring conversion of ketone to alcohol |
| Raman Spectroscopy | Inelastic scattering of light | Excellent for C=C bonds, less interference from polar solvents like water | Tracking changes in both aromatic rings and carbonyl group |
| Near-Infrared (NIR) | Overtone and combination bands | Can use long pathlength fiber optics, non-destructive | Monitoring bulk properties and concentrations in concentrated solutions |
| Molecular Rotational Resonance (MRR) | Transitions between rotational energy levels | Extraordinarily selective for different isomers (enantiomers, diastereomers) | Direct, unambiguous monitoring of enantiomeric excess development acs.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling 4-(1H-imidazol-1-yl)benzaldehyde with a chiral acetylide followed by asymmetric reduction using catalysts like Corey-Bakshi-Shibata (CBS) to achieve the (S)-configuration. Enantiomeric purity is verified via chiral HPLC or polarimetry, with optimization of reaction conditions (e.g., temperature, solvent polarity) to minimize racemization .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated for structurally similar imidazole derivatives (e.g., 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)-ethanol). Complementary techniques include NMR (1H/13C, COSY, NOESY) for stereochemical analysis, IR for functional group identification, and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Q. What preliminary biological screening approaches are used to assess its bioactivity?
- Methodological Answer : Initial screens involve in vitro assays against bacterial/fungal strains (e.g., Candida albicans, E. coli) using broth microdilution to determine MIC values. Cytotoxicity is evaluated via MTT assays on mammalian cell lines. Dose-response curves and comparison to controls (e.g., fluconazole) validate specificity .
Advanced Research Questions
Q. How can enantioselective synthesis challenges (e.g., low yields, racemization) be addressed during scale-up?
- Methodological Answer : Transitioning from batch to flow chemistry improves reaction control, reducing side reactions. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) enhance enantiomeric excess (ee). Kinetic studies using Arrhenius plots identify temperature thresholds to avoid racemization during purification .
Q. How do computational models predict target interactions, and how can discrepancies with experimental data be resolved?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like cytochrome P450 or fungal lanosterol 14α-demethylase. Discrepancies between predicted and observed IC50 values may arise from solvation effects or protein flexibility. Free-energy perturbation (FEP) calculations refine binding affinity predictions .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer : Variability in MIC values (e.g., pH-dependent solubility) is addressed by standardizing assay media (e.g., RPMI-1640 for fungi) and using adjuvants (cyclodextrins) to enhance solubility. Meta-analyses of dose-response data across multiple labs identify confounding factors (e.g., serum protein binding) .
Q. What advanced chiral analysis techniques validate stereochemical integrity in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
